

3-Bromopyridine-D4 molecular weight and formula.

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Compound of Interest

Compound Name: 3-Bromopyridine-D4

Cat. No.: B571381

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In-Depth Technical Guide: 3-Bromopyridine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromopyridine-D4**, a deuterated analog of 3-Bromopyridine. This isotopically labeled compound is a valuable building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. Its primary utility lies in its application as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and as an intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs).^[1] The incorporation of deuterium can influence metabolic stability and bioavailability, making it a person of interest in pharmacokinetic studies.

Core Molecular Data

The fundamental properties of **3-Bromopyridine-D4** are summarized below, providing a clear reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Formula	C ₅ D ₄ BrN	ChemScene, Clearsynth
Molecular Weight	162.02 g/mol	Benchchem, ChemScene, PubChem, Clearsynth
CAS Number	66148-14-9	Benchchem, ChemScene, Clearsynth

Experimental Protocols

The synthetic utility of **3-Bromopyridine-D4** is most prominently featured in palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for its characterization and a representative Suzuki-Miyaura coupling reaction.

Structural and Isotopic Purity Analysis

To ensure the quality and identity of **3-Bromopyridine-D4**, the following analytical techniques are essential.^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To confirm the absence of proton signals at the 2, 4, 5, and 6 positions of the pyridine ring, verifying successful deuteration.
 - ²H NMR: To directly detect the presence and location of deuterium atoms.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Used to quantify the deuterium incorporation by comparing the molecular ion peaks of the deuterated compound (m/z 162.02) and its non-deuterated counterpart (m/z 158.00).^[1] This technique validates the isotopic purity of the compound.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **3-Bromopyridine-D4** with a generic arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and synthesizing more complex molecules.

Materials:

- **3-Bromopyridine-D4**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- XPhos (4 mol%)
- Potassium carbonate (K_2CO_3 , 2 equivalents)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

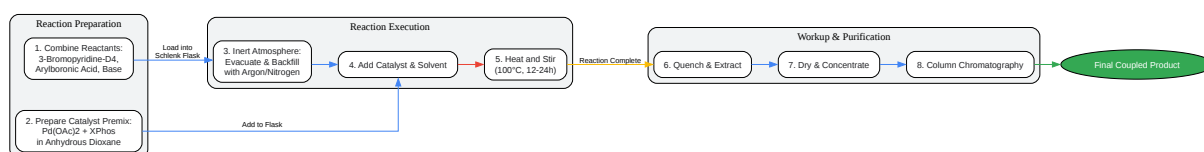
Procedure:

- To a Schlenk flask, add **3-Bromopyridine-D4**, the arylboronic acid, and potassium carbonate.
- In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and XPhos in anhydrous 1,4-dioxane.
- Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

- Under the inert atmosphere, add the catalyst premix to the Schlenk flask, followed by degassed water (20% of the total solvent volume).
- Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving **3-Bromopyridine-D4**.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

- 1. 3-Bromopyridine-d4 Isotope - 66148-14-9 - For Research Use [benchchem.com]
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